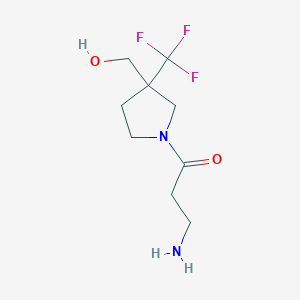

3-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

Overview

Description

3-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C9H15F3N2O2 and its molecular weight is 240.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group in its structure is known to enhance the pharmacological properties of organic compounds, making it a valuable subject for research in drug discovery and development.

The molecular formula of this compound is C₁₃H₁₈F₃N₃O, and it has a molecular weight of approximately 303.30 g/mol. The presence of the trifluoromethyl group significantly influences its biological activity, particularly in terms of potency and selectivity against various biological targets.

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes in the body. The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and receptor binding affinity. Studies have shown that compounds with similar structures exhibit inhibition of various enzymes, including proteases and kinases, which are critical in several disease processes.

Antifibrotic Effects

Recent studies indicate that compounds similar to this compound have demonstrated significant antifibrotic effects. For instance, EM703, a compound with structural similarities, was shown to reduce hydroxyproline content in lung tissues, indicating its potential to mitigate pulmonary fibrosis by inhibiting collagen production and TGF-β signaling pathways .

Anti-inflammatory Properties

In addition to antifibrotic activity, there is evidence suggesting that this compound may possess anti-inflammatory properties. Compounds with trifluoromethyl groups have been reported to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial mediators in inflammatory responses . This suggests a potential therapeutic role in conditions characterized by chronic inflammation.

Case Studies

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the chemical structure, particularly the incorporation of trifluoromethyl groups, can significantly enhance the biological activity of related compounds. For example, the introduction of a -CF₃ group has been shown to increase potency against various biological targets by improving binding interactions .

Properties

IUPAC Name |

3-amino-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F3N2O2/c10-9(11,12)8(6-15)2-4-14(5-8)7(16)1-3-13/h15H,1-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVVIQCTFVVBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(CO)C(F)(F)F)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.